molecular formula C13H19NO4S B1651814 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid CAS No. 134480-51-6

4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid

Cat. No.: B1651814
CAS No.: 134480-51-6
M. Wt: 285.36 g/mol
InChI Key: QWRIKOFXWSEISY-UHFFFAOYSA-N
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Description

4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is a chemical compound with the molecular formula C12H19NO4S It is a derivative of pyridine, a basic heterocyclic organic compound, and oxalic acid, a dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid typically involves the following steps:

    Formation of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: This step involves the reaction of 4-bromopyridine with 2-(2-methylpropylsulfanyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Formation of the oxalic acid salt: The resulting 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine is then reacted with oxalic acid in an appropriate solvent such as ethanol to form the oxalic acid salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution or organolithium reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. The pyridine ring can also interact with enzymes and receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: Lacks the oxalic acid component.

    4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;hydrochloride: Contains a hydrochloride salt instead of oxalic acid.

    4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;acetate: Contains an acetate salt instead of oxalic acid.

Uniqueness

4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is unique due to the presence of both the pyridine ring and the oxalic acid component. This combination can lead to unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

134480-51-6

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid

InChI

InChI=1S/C11H17NS.C2H2O4/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;3-1(4)2(5)6/h3-4,6-7,10H,5,8-9H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QWRIKOFXWSEISY-UHFFFAOYSA-N

SMILES

CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O

134480-51-6

Origin of Product

United States

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